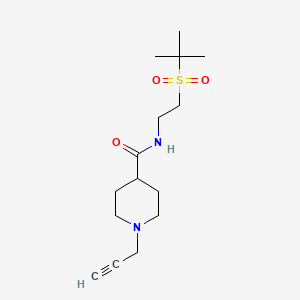

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

N-(2-tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O3S/c1-5-9-17-10-6-13(7-11-17)14(18)16-8-12-21(19,20)15(2,3)4/h1,13H,6-12H2,2-4H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYSBQSJYAWVIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)CCNC(=O)C1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring One common method involves the reaction of piperidine with propargyl bromide to introduce the prop-2-ynyl groupThe final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine source .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the prop-2-ynyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural homology with piperidine-based carboxamides and related derivatives, particularly those identified in forensic analyses of new psychoactive substances (NPS). Below is a detailed comparison:

Structural and Functional Analysis

| Compound Name (IUPAC) | Piperidine Substituents | Carboxamide Substituents | Key Structural Features |

|---|---|---|---|

| Target Compound | 1-prop-2-ynyl | N-(2-Tert-butylsulfonylethyl) | Polar sulfonyl group; propargyl for stability |

| N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide | 1-(2-phenylethyl) | N-phenyl; 2-butenamide | Lipophilic phenyl groups; α,β-unsaturated amide |

| N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]cyclopropanecarboxamide | 1-(2-phenylethyl) | N-phenyl; cyclopropanecarboxamide | Rigid cyclopropane ring; enhanced steric bulk |

| Ethyl 2-phenyl-2-(piperidin-2-yl)acetate | 2-phenylacetate (ester) | None (esterified carboxyl) | Ester group for increased lipophilicity |

Key Observations:

Polarity and Solubility : The tert-butylsulfonylethyl group in the target compound likely improves aqueous solubility compared to analogs with phenyl or ester groups (e.g., Ethyl 2-phenyl-2-(piperidin-2-yl)acetate), which prioritize lipophilicity .

Metabolic Stability : Propargyl substituents (target) may resist oxidative metabolism better than phenylethyl or cyclopropane groups, which are prone to enzymatic degradation.

Receptor Interactions : Piperidine carboxamides with aromatic substituents (e.g., N-phenyl groups) often target opioid or serotonin receptors, as seen in forensic NPS studies. The target’s sulfonyl group could modulate selectivity or binding affinity .

Research Findings and Implications

Structural Characterization

Forensic Relevance

Compounds such as N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide () are frequently detected in NPS screenings. The target’s structural features (e.g., sulfonyl group) may complicate detection via standard assays, necessitating advanced chromatographic or spectrometric methods .

Hypothetical Pharmacological Profile

- Target Receptors : Likely interactions with central nervous system (CNS) receptors, analogous to phenyl-piperidine carboxamides.

- Toxicity Risks : Propargyl groups may introduce hepatotoxic metabolites, as observed in structurally related compounds.

Actividad Biológica

N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide, a compound with potential pharmacological applications, has garnered attention in recent years due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide can be represented as follows:

- Molecular Formula : C_{13}H_{19}N_{1}O_{2}S_{1}

- Molecular Weight : 251.36 g/mol

- Functional Groups : The compound contains a piperidine ring, a carboxamide group, and a tert-butylsulfonyl moiety, which contribute to its biological activity.

Research indicates that N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide exhibits various biological activities through multiple mechanisms. These include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.

- Receptor Modulation : Preliminary studies suggest that it may act as a modulator for certain receptors, influencing neurotransmitter release and signaling pathways.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

| Activity Type | Result | Reference |

|---|---|---|

| Antimicrobial | Significant inhibition against S. aureus | |

| Cytotoxicity | Induced apoptosis in cancer cell lines | |

| Enzyme Inhibition | IC50 values for target enzymes < 10 µM |

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

- Animal Models : Studies using rodent models have shown that administration of the compound results in reduced tumor growth in xenograft models .

- Toxicity Assessment : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, with no significant adverse effects observed .

Case Study 1: Anticancer Activity

A detailed case study investigated the anticancer properties of N-(2-Tert-butylsulfonylethyl)-1-prop-2-ynylpiperidine-4-carboxamide. The study focused on its effects on human breast cancer cells (MCF-7):

- Methodology : MCF-7 cells were treated with varying concentrations of the compound.

- Findings : The compound induced cell cycle arrest and apoptosis, with a notable increase in caspase activity.

Case Study 2: Antimicrobial Efficacy

Another case study explored the antimicrobial efficacy against multi-drug resistant bacterial strains:

- Methodology : The compound was tested against various bacterial strains using disk diffusion and MIC assays.

- Findings : It exhibited potent antibacterial activity, particularly against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.